molecular formula C8H7N3O3 B13020965 3-methyl-5-nitro-1H-indazol-6-ol

3-methyl-5-nitro-1H-indazol-6-ol

Cat. No.: B13020965
M. Wt: 193.16 g/mol
InChI Key: QQRSACJVOOJEFK-UHFFFAOYSA-N
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Description

3-Methyl-5-nitro-1H-indazol-6-ol is a nitro-substituted indazole derivative featuring a methyl group at position 3, a nitro group at position 5, and a hydroxyl group at position 4.

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

3-methyl-5-nitro-2H-indazol-6-ol

InChI

InChI=1S/C8H7N3O3/c1-4-5-2-7(11(13)14)8(12)3-6(5)10-9-4/h2-3,12H,1H3,(H,9,10)

InChI Key

QQRSACJVOOJEFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=CC2=NN1)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-nitro-1H-indazol-6-ol typically involves multiple steps, including nitration, cyclization, and functional group modifications. One common method involves the nitration of 3-methylindazole to introduce the nitro group at the 5th position. This is followed by cyclization reactions to form the indazole ring system. The hydroxyl group can be introduced through subsequent functional group transformations.

Industrial Production Methods

Industrial production of 3-methyl-5-nitro-1H-indazol-6-ol may involve optimizing reaction conditions to achieve high yields and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to enhance reaction efficiency. Scale-up processes often require careful monitoring of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-nitro-1H-indazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-methyl-5-amino-1H-indazol-6-ol, while oxidation can introduce additional oxygen-containing functional groups.

Scientific Research Applications

3-methyl-5-nitro-1H-indazol-6-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-5-nitro-1H-indazol-6-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Position Effects: The hydroxyl group at position 6 in 3-methyl-5-nitro-1H-indazol-6-ol likely increases hydrophilicity compared to non-hydroxylated analogs like 6-methyl-5-nitro-1H-indazole . This could improve solubility in polar solvents, a critical factor in drug formulation. The nitro group at position 5 (vs.
  • Steric and Electronic Considerations :

    • The methyl group at position 3 introduces steric hindrance near the pyrazole nitrogen, which might influence tautomerism or binding affinity in enzyme inhibition studies. In contrast, 6-methyl-5-nitro-1H-indazole has a methyl group farther from the heterocyclic core, possibly reducing steric effects.

Pharmacological Potential

  • Antioxidant Activity: Indole derivatives with hydroxyl groups (e.g., –6) exhibit antioxidant properties, suggesting that 3-methyl-5-nitro-1H-indazol-6-ol’s hydroxyl group might confer similar radical-scavenging activity .
  • Drug Design Considerations :

    • Compared to 6-methyl-5-nitro-1H-indazole , the hydroxyl group in the target compound offers a site for prodrug derivatization (e.g., esterification) to modulate bioavailability.

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